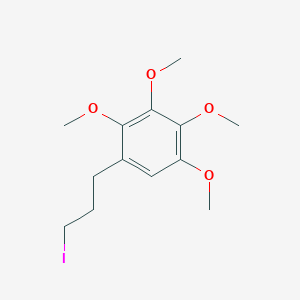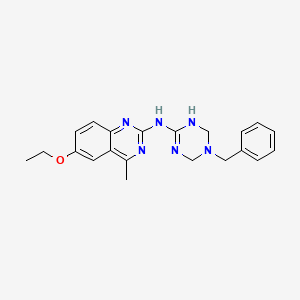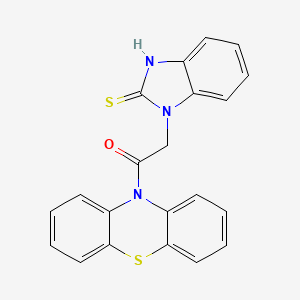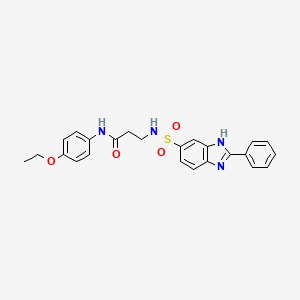
1-(3-Iodopropyl)-2,3,4,5-tetramethoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Iodopropyl)-2,3,4,5-tetramethoxybenzene: is an organic compound characterized by the presence of an iodopropyl group attached to a tetramethoxybenzene ring. This compound is of interest due to its unique chemical structure, which combines the reactivity of the iodopropyl group with the stability and electron-donating properties of the methoxy groups on the benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 1-(3-Iodopropyl)-2,3,4,5-tetramethoxybenzene typically involves the alkylation of 2,3,4,5-tetramethoxybenzene with 1,3-diiodopropane. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is typically conducted in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods:
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of microwave-assisted synthesis can also be employed to reduce reaction times and enhance product purity.
Analyse Des Réactions Chimiques
Types of Reactions:
1-(3-Iodopropyl)-2,3,4,5-tetramethoxybenzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The iodopropyl group can be substituted by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The methoxy groups can be oxidized to form quinones under strong oxidative conditions.
Reduction: The iodopropyl group can be reduced to a propyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride or potassium carbonate in DMF or DMSO.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Nucleophilic Substitution: Depending on the nucleophile, products can include amines, ethers, or thioethers.
Oxidation: Quinones or other oxidized derivatives.
Reduction: Propyl-substituted tetramethoxybenzene.
Applications De Recherche Scientifique
1-(3-Iodopropyl)-2,3,4,5-tetramethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3-Iodopropyl)-2,3,4,5-tetramethoxybenzene involves its interaction with various molecular targets. The iodopropyl group can undergo nucleophilic substitution, allowing the compound to form covalent bonds with biological molecules. The methoxy groups can donate electrons, stabilizing the compound and enhancing its reactivity. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
- 1-(3-Bromopropyl)-2,3,4,5-tetramethoxybenzene
- 1-(3-Chloropropyl)-2,3,4,5-tetramethoxybenzene
- 1-(3-Aminopropyl)-2,3,4,5-tetramethoxybenzene
Comparison:
1-(3-Iodopropyl)-2,3,4,5-tetramethoxybenzene is unique due to the presence of the iodopropyl group, which is more reactive than the bromopropyl or chloropropyl groups. This increased reactivity makes it a valuable intermediate in organic synthesis. The methoxy groups provide electron-donating properties, enhancing the stability and reactivity of the compound compared to its analogs.
Propriétés
Formule moléculaire |
C13H19IO4 |
|---|---|
Poids moléculaire |
366.19 g/mol |
Nom IUPAC |
1-(3-iodopropyl)-2,3,4,5-tetramethoxybenzene |
InChI |
InChI=1S/C13H19IO4/c1-15-10-8-9(6-5-7-14)11(16-2)13(18-4)12(10)17-3/h8H,5-7H2,1-4H3 |
Clé InChI |
GXGREWJPUYZZQT-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C(=C1)CCCI)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{3-[2-(2-Furyl)-3H-imidazo[4,5-B]pyridin-3-YL]-1-pyrrolidinyl}-2-propyn-1-one](/img/structure/B14940127.png)
![3-[(E)-(3-methyl-1H-1,2,4-triazol-5-yl)diazenyl]-2H-chromene-2,4(3H)-dione](/img/structure/B14940130.png)


![(1E)-1-[(3,4-dichlorophenyl)imino]-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14940161.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]methanesulfonamide](/img/structure/B14940164.png)
![8-ethyl-1-hydroxy-4,4,6-trimethyl-1-(2-oxopropyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14940187.png)
![Methyl 7-benzyl-6-oxo-3-phenyl-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-9-carboxylate](/img/structure/B14940192.png)
![2-{[5-butyl-4-hydroxy-1-(2-methylphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B14940193.png)


![6-chloro-3-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-4-phenylquinolin-2(1H)-one](/img/structure/B14940210.png)
![9-methoxy-5,5,7-trimethyl-6,7-dihydro-1H,5H-[1,3]oxazino[5,4,3-ij]quinolin-1-one](/img/structure/B14940218.png)
![methyl 2-[2-[2-(2-chlorobenzoyl)hydrazino]-4-oxo-1,3-thiazol-5(4H)-yliden]acetate](/img/structure/B14940224.png)
